N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the Sulfanyl Group: The 4-methoxybenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-methoxybenzyl chloride in the presence of a base.
Coupling with Acetamide: The final step involves coupling the thiadiazole derivative with N-(2,4-dimethoxyphenyl)acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfanyl groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. The thiadiazole ring may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of multiple methoxy groups and a sulfanyl group attached to the thiadiazole ring. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
577999-56-5 |
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Molecular Formula |
C20H21N3O4S3 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O4S3/c1-25-14-6-4-13(5-7-14)11-28-19-22-23-20(30-19)29-12-18(24)21-16-9-8-15(26-2)10-17(16)27-3/h4-10H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
ORPATRGLCJROIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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